7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597261 | |
| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-72-8 | |
| Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
It is known that quinazolinone derivatives can inhibit certain kinases, which are key enzymes in signal transduction pathways and play crucial roles in cellular processes such as growth, differentiation, and apoptosis.
Biochemical Pathways
Given its potential kinase inhibitory activity, it may impact pathways involving these enzymes, leading to downstream effects on cell growth and proliferation.
Pharmacokinetics
Its molecular weight of 19217 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Quinazolinone derivatives have been shown to exhibit antitumor activities, suggesting that this compound may have similar effects.
Action Environment
It is known that the compound should be stored in a refrigerator, indicating that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the preparation of 4-anilinoquinazoline derivatives that have shown antitumor activities.
Molecular Mechanism
It is known to be a reactant in the synthetic preparation of 2-arylbenzothiazoles as kinase inhibitors, suggesting it may interact with biomolecules and influence gene expression.
Biological Activity
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazolinone core with hydroxyl and methoxy substituents that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, suggesting it may be useful in developing new antibacterial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies showed that it can inhibit the proliferation of several cancer cell lines, including gastric adenocarcinoma (AGS) and lung cancer cells (A549). Specifically, treatment with this compound resulted in decreased cell viability and suppressed motility associated with epithelial-mesenchymal transition (EMT) markers .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| AGS | 100 | 65 |
| A549 | 100 | 70 |
| Caco-2 | 100 | 50 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit c-Src non-receptor tyrosine kinase, which plays a crucial role in cell signaling pathways related to cancer progression. This inhibition can lead to reduced cellular proliferation and migration, making it a candidate for cancer therapy .
Inhibition of Tyrosine Kinases
The compound's ability to inhibit tyrosine kinases suggests potential applications in treating diseases characterized by uncontrolled cell growth, such as cancer and inflammatory conditions. It has been noted for its selective inhibition of c-Src over other tyrosine kinases like EGF receptor tyrosine kinase .
Case Studies and Research Findings
- Gastric Cancer Study : A study involving AGS cells demonstrated that treatment with this compound at concentrations as low as 5 μM significantly increased the expression of E-cadherin while decreasing N-cadherin and EMT transcription factors (Snail, Slug, Twist), indicating its potential in reversing EMT and inhibiting metastasis .
- Antimicrobial Efficacy : Another study highlighted the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.
Scientific Research Applications
Therapeutic Applications
1. Antitumor Activity
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one has been identified as a reactant in the synthesis of 4-anilinoquinazoline derivatives, which exhibit notable antitumor properties. These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including lung and breast cancers .
2. Kinase Inhibition
This compound serves as a precursor for developing kinase inhibitors, particularly in the context of targeted cancer therapies. The optimization of substituted 2-arylbenzothiazoles based on quinazoline structures has led to compounds that demonstrate low nanomolar inhibitory activities against specific kinases involved in cancer progression .
Case Study 1: Synthesis and Anticancer Activity
A study highlighted the synthesis of 6-hydroxy-7-methoxyquinazoline derivatives from this compound. The resulting compounds were tested for their efficacy against various cancer cell lines, showing promising results with IC values in the low micromolar range. This underscores the potential of this compound as a lead structure for new anticancer agents .
Case Study 2: Microwave-Assisted Synthesis
Recent advancements in synthetic methods have introduced microwave-assisted synthesis techniques for producing gefitinib and its derivatives from this compound. This method significantly reduces reaction times and improves yields while minimizing the use of hazardous reagents, making it a suitable approach for industrial applications .
Applications in Drug Development
The compound's role as an intermediate in drug development is critical. Its derivatives are being explored not only for their anticancer properties but also for potential applications in treating other diseases involving kinase dysregulation, such as certain autoimmune diseases and metabolic disorders .
Summary of Applications
Chemical Reactions Analysis
Alkoxyalkylation Reactions
The hydroxyl group at position 7 undergoes nucleophilic substitution reactions with alkyl halides or related reagents. A notable application is its role in synthesizing Gefitinib intermediates.
Reaction with N-(3-Chloropropyl)morpholine
This reaction introduces a morpholine-containing side chain, forming 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one , a critical intermediate in Gefitinib production .
Conditions and Variations
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acetone | K₂CO₃ | 55–60 | 8 | 86 | |
| DMF | Na₂CO₃ | 100–105 | 1 | 83 | |
| Dichloromethane | Triethylamine | 80–85 | 3 | 88 |
Mechanism : The hydroxyl group acts as a nucleophile, displacing chloride from N-(3-chloropropyl)morpholine under basic conditions. Polar aprotic solvents (e.g., DMF) enhance reactivity at higher temperatures .
Esterification and Acylation
The hydroxyl group can be functionalized via esterification or acylation to improve solubility or enable further derivatization.
Acetylation
Reaction with acetic anhydride or acetyl chloride yields 6-acetoxy-7-methoxy-3,4-dihydroquinazolin-4-one , a precursor for antitumor agents .
Example Protocol :
- Reactants : 7-Hydroxy-6-methoxyquinazolin-4-one, acetic anhydride, pyridine.
- Conditions : Reflux in anhydrous dichloromethane for 4–6 hours.
- Yield : ~75% (reported in analogous syntheses) .
Application : The acetylated derivative serves as a protected intermediate for selective functionalization of the quinazolinone core .
Potential Oxidation Pathways
- Core Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydroquinazolinone ring may aromatize to a quinazoline derivative.
- Hydroxyl Group Oxidation : The phenolic –OH could oxidize to a quinone structure under acidic conditions, though this is speculative without experimental data.
Reductive Modifications
- N-H Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the C₃–C₄ double bond, yielding a tetrahydroquinazolinone derivative .
Condensation Reactions
The compound participates in condensation reactions to form fused heterocycles or Schiff bases.
Reaction with Aldehydes
In acidic or basic media, the hydroxyl group may condense with aldehydes to form ether-linked derivatives. For example, microwave-assisted coupling with 4-(3-bromopropyl)morpholine using CuI/K₂CO₃ yields morpholine-substituted analogs .
Key Parameters :
- Catalyst : CuI (10 mol%).
- Solvent : Water.
- Conditions : Microwave irradiation (150 W, 90°C, 0.5 h) .
Gefitinib Analogues
- Stepwise Synthesis :
Antitumor Derivatives
- 4-Anilinoquinazolines : Condensation with substituted anilines produces compounds showing activity against breast and lung cancer cell lines .
Stability and Reactivity Considerations
- pH Sensitivity : The hydroxyl group deprotonates under alkaline conditions, enhancing nucleophilicity but risking ring-opening at extremes.
- Thermal Stability : Decomposes above 293°C, limiting high-temperature applications .
- Solubility : Poor aqueous solubility (soluble in DMSO, methanol) necessitates polar aprotic solvents for reactions .
Comparison with Similar Compounds
Positional Isomers: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
- Structure : Methoxy and hydroxy groups are swapped (positions 6 and 7) .
- Properties: CAS: 179688-52-9 Melting Point: Not reported, but predicted solubility similar to the target compound. Applications: Reactant in antitumor agents (e.g., gefitinib intermediates) .
- Key Difference : The altered substituent positions likely affect hydrogen-bonding interactions with biological targets, influencing binding affinity and selectivity .
Substituted Derivatives with Enhanced Lipophilicity
- Example : 6,7-Bis(2-methoxyethoxy)quinazolin-4-one
- Structure : Two 2-methoxyethoxy groups at positions 6 and 5.
- Synthesis : Derived from ethyl 3,4-dihydroxybenzoate via nitration and formylation .
- Properties : Increased lipophilicity due to ether linkages, improving membrane permeability but reducing aqueous solubility.
- Applications : Intermediate for kinase inhibitors with optimized pharmacokinetics.
Electron-Withdrawing Substituents: 7-Chloro-6-methoxyquinazolin-4(3H)-one
Kinase Inhibition
- 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one : Acts as a precursor for 2-arylbenzothiazole-based kinase inhibitors, which target tyrosine kinases involved in cancer progression .
- Similar Compound: 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one (CAS: 199327-61-2) is a key intermediate in EGFR inhibitor synthesis. The morpholinopropoxy group enhances solubility and target engagement .
COX-2 Inhibition
Antimicrobial Activity
- Example: 6-Amino-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,4-dihydroquinazolin-4-one . Structure: Ethenyl linkage with a hydroxy-methoxyphenyl group.
- Comparison : The target compound’s hydroxy-methoxy motif may share similar hydrogen-bonding interactions but requires functionalization for antimicrobial efficacy.
Solubility and Lipophilicity
| Compound | Substituents | logP (Predicted) | Solubility Profile |
|---|---|---|---|
| 7-Hydroxy-6-methoxy-3,4-dihydro | -OH (C7), -OCH₃ (C6) | ~1.5 | Moderate (DMSO/methanol) |
| 6,7-Bis(2-methoxyethoxy) | -OCH₂CH₂OCH₃ (C6, C7) | ~2.8 | Low aqueous solubility |
| 7-Chloro-6-methoxy | -Cl (C7), -OCH₃ (C6) | ~2.0 | Poor (requires organic solvents) |
Preparation Methods
Isovanillin-Based Synthesis
The most widely documented route begins with Isovanillin (3-hydroxy-4-methoxybenzaldehyde), a commercially available phenolic aldehyde. In a four-step process outlined in patent CN104130199A, Isovanillin undergoes formylation to yield 3-hydroxyl-4-methoxyl cyanophenyl (II), followed by nitration using a nitric acid/sulfuric acid system to produce 5-hydroxyl-4-methoxyl-2-p-nitrile (III). Critical parameters include:
Alternative Routes from 6,7-Dimethoxy Precursors
VulcanChem reports an alternative pathway starting from 6,7-dimethoxy-3,4-dihydroquinazoline-4-one. Demethylation at the 7-position is achieved via:
-
Reagents : Boron tribromide (BBr₃) in anhydrous dichloromethane
-
Conditions : −78°C for 2 hours, followed by gradual warming to room temperature
This method avoids multi-step functionalization but requires stringent anhydrous conditions.
Intermediate Functionalization and Cyclization
Reduction and Cyclization to Quinazolinone Core
The nitrile intermediate (III) undergoes reductive cyclization to form 6-hydroxyl-7-methoxy-3H-quinazoline-4-one (IV). Key advancements include:
| Parameter | Traditional Method | Optimized Method (Patent CN104130199A) |
|---|---|---|
| Reducing Agent | SnCl₂/HCl | Fe/HCl |
| Cyclization Agent | Conc. H₂SO₄ | Acetic acid/Ammonium acetate |
| Reaction Time | 12–16 hours | 4–6 hours |
| Overall Yield | 45–50% | 78–82% |
The one-pot reduction-cyclization strategy eliminates intermediate isolation, reducing purification losses.
Demethylation Strategies
Selective demethylation at the 7-position is critical for introducing the hydroxyl group. Comparative studies show:
-
BBr₃-mediated demethylation :
-
HI/AcOH System :
BBr₃ is preferred for regioselectivity, though moisture sensitivity necessitates rigorous drying.
Alkoxy Group Introduction and Final Coupling
Morpholinopropyl Side Chain Attachment
The final step involves coupling 6-hydroxyl-7-methoxy-3H-quinazoline-4-one (IV) with N-(3-chloropropyl)morpholine. Patent data reveals optimal conditions:
| Parameter | Example 11 | Example 12 |
|---|---|---|
| Solvent | DMF | Dichloromethane |
| Base | Na₂CO₃ | Triethylamine |
| Temperature | 100–105°C | 80–85°C |
| Reaction Time | 1 hour | 3 hours |
| Yield | 83% | 88% |
Dichloromethane with triethylamine achieves higher yields due to improved nucleophilicity of the alkoxide intermediate.
Solvent and Stoichiometry Effects
A comparative analysis of solvent systems shows:
-
Polar aprotic solvents (DMF, DMSO) :
-
Advantage : Enhance reagent solubility
-
Disadvantage : Require higher temperatures (100–120°C), leading to decomposition risks
-
-
Halogenated solvents (DCM, chloroform) :
Analytical and Spectroscopic Characterization
Structural Confirmation via NMR
Critical NMR signals for this compound include:
Mass Spectrometric Data
High-resolution mass spectrometry (HRMS) confirms molecular identity:
-
Fragmentation pattern : Loss of H₂O (18 Da) and CO (28 Da) dominates MS/MS spectra
Industrial-Scale Process Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via microwave-assisted nucleophilic substitution or condensation reactions. For example, analogs such as 4-(2-ethoxyquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one are synthesized using i-PrOH as a solvent, K₂CO₃ as a base, and microwave irradiation at 120°C to enhance reaction efficiency . Optimization involves adjusting solvent polarity (e.g., DMSO for reflux reactions), catalyst loading, and reaction time. Yield improvements (e.g., 47–88% in related compounds) are achieved through controlled crystallization (water-ethanol mixtures) .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To identify substituent patterns (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons in quinazolinone scaffolds) .
- HRMS : For precise molecular ion validation (e.g., MH+ peaks with <0.6 ppm error) .
- HPLC : To assess purity (>95% via reverse-phase methods) and resolve tautomeric or isomeric impurities .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- Forced degradation : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions.
- HPLC monitoring : Tracking degradation products (e.g., hydrolysis of the methoxy group or quinazolinone ring opening) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., keto-enol tautomerism in dihydroquinazolinones) .
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing aromatic protons in methoxy-substituted regions) .
- HRMS validation : Confirm molecular formulas when isotopic patterns conflict with expected structures .
Q. What strategies improve yield and purity during scale-up synthesis?
- Methodological Answer : Key approaches:
- Heterogeneous catalysis : Solid acid catalysts (e.g., zeolites) reduce side reactions and simplify purification .
- Microwave vs. conventional heating : MW irradiation reduces reaction time (e.g., 2 hours vs. 18 hours for similar quinazolinones) and improves regioselectivity .
- Recrystallization optimization : Gradient cooling (e.g., ice-water quenching followed by ethanol recrystallization) enhances crystal purity .
Q. How are structure-activity relationships (SARs) investigated for this compound in drug discovery?
- Methodological Answer : SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing methoxy with ethoxy or hydroxy groups) to assess bioactivity changes .
- In vitro assays : Testing enzyme inhibition (e.g., tyrosine kinase) or cytotoxicity (e.g., IC₅₀ in cancer cell lines) .
- Computational docking : Mapping interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .
Q. What experimental designs address low reproducibility in biological activity studies?
- Methodological Answer : Mitigation strategies include:
- Strict compound validation : Ensure batch-to-batch consistency via HPLC and NMR .
- Positive controls : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions .
- Statistical rigor : Triplicate experiments with ANOVA analysis to distinguish signal from noise .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
